N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Overview
Description
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, also known as N-ethyl-2-pyrazoline, is an organic compound that is used in the synthesis of various pharmaceutical drugs, such as the anti-inflammatory agent etanercept. It is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and other pharmaceuticals. N-ethyl-2-pyrazoline is a colorless solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of approximately 144°C and a boiling point of approximately 212°C.
Scientific Research Applications
Synthesis of Chelating Agents
Compounds derived from N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine have been used in the synthesis of new pyrazole-containing chelating agents. These chelating agents are synthesized through the condensation of hydroxymethylpyrazole with various amines, yielding compounds that are fully substituted by pyrazol-1-ylmethyl groups. Such compounds have applications in coordination chemistry and could potentially be used in the removal of heavy metals from solutions or as part of catalytic systems (Driessen, 2010).
Ligand Synthesis for Metal Complexes
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine derivatives have been utilized in the synthesis of ligands for metal complexes. These complexes, characterized by their low symmetry and interesting coordination properties, have been explored for various applications, including catalysis and material science. For example, pyrazole-based tripodal tetraamine ligands have been prepared and complexed with metals such as cobalt and zinc, demonstrating the potential for these complexes in catalysis and as functional materials (Cubanski et al., 2013).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine derivatives. These compounds have been shown to exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents. For instance, new ethanone derivatives containing the 1H-pyrazol-1-yl moiety have been synthesized and shown to possess antimicrobial activity against common pathogenic bacteria and fungi (Asif et al., 2021).
Fluorescence Properties and Material Science
The coordination complexes derived from N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine and its analogs have been explored for their fluorescence properties. These studies are crucial for developing new materials with potential applications in sensing, imaging, and light-emitting devices. For instance, substituted group-directed assembly of Zn(II) coordination complexes based on pyrazolone-based Salen ligands has been studied for their syntheses, structures, and fluorescence properties, indicating the role of such compounds in the advancement of fluorescent materials science (Song et al., 2015).
properties
IUPAC Name |
N-ethyl-2-pyrazol-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-8-5-7-10-6-3-4-9-10/h3-4,6,8H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJFYMKBJEBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476624 | |
Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine | |
CAS RN |
340967-02-4 | |
Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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